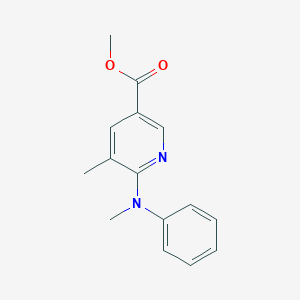
Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.3 g/mol . This compound is known for its unique structure, which includes a nicotinate core substituted with methyl and phenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate involves several steps. One common method includes the reaction of 5-methyl-6-aminonicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: This compound is the methyl ester of niacin and is used as a rubefacient in topical preparations.
Methyl 5-methylnicotinate: A metabolite of nicotine, used in the synthesis of intermediates for pharmaceuticals.
Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate: A compound with similar structural features but different substituents, used in various chemical applications.
This compound stands out due to its unique combination of methyl and phenyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 5-methyl-6-(N-methylanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-11-9-12(15(18)19-3)10-16-14(11)17(2)13-7-5-4-6-8-13/h4-10H,1-3H3 |
InChI Key |
YKGCQSVEBCXNMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















